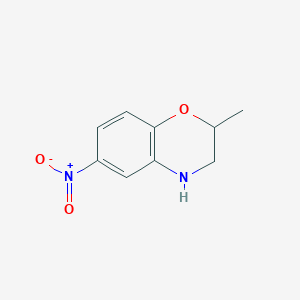

2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

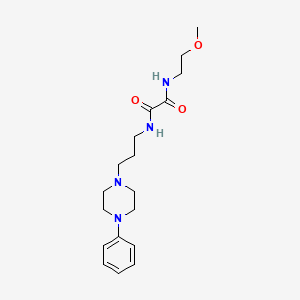

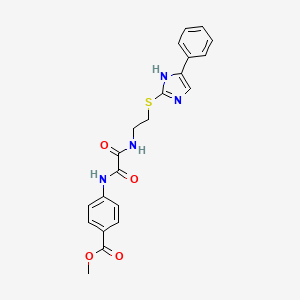

2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the empirical formula C9H10N2O3 . It has a molecular weight of 194.19 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-1,4-benzoxazines were synthesized via an acylative kinetic resolution of racemates using (S)-naproxen acyl chloride as a diastereoselective chiral resolving agent .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 335.3±42.0 °C and a predicted density of 1.251±0.06 g/cm3 . Its pKa is predicted to be 2.70±0.40 .Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

The synthesis of 2H-1,4-benzoxazine derivatives, including those with a methyl group at the I-position, has been achieved using Hantzsch 1,4-dihydropyridine and Pd/C as a catalyst. This process leads to the formation of products with different ring-closure types, illustrating the versatility of 2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine in synthetic chemistry (Meng et al., 2009).

Functionalized Derivatives for Aromatic Compounds

A new method for synthesizing functionalized 4H-1,2-benzoxazine derivatives has been described. These derivatives can be used as precursors to functionalized o-quinone methides and multisubstituted phenols, indicating their potential as intermediates in the synthesis of oxygen-functionalized aromatic compounds (Nakamura et al., 2003).

Antitubercular Activity

The compound PA-824, which is a derivative of 2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine, has shown significant antitubercular activity in vitro and in animal models. Its derivatives have been synthesized and tested for activity against Mycobacterium tuberculosis, demonstrating its relevance in medical research and drug development (Cherian et al., 2011).

NMR Structural Study

A study involving methyl-substituted 1,2-dihydro-4H-3,1-benzoxazines provided insights into their structural properties using NMR data. This research enhances the understanding of the structural dynamics of these compounds (Neuvonen et al., 1989).

Molecular Electronic Devices

A molecule containing a nitroamine redox center, related to the benzoxazine family, was used in an electronic device demonstrating significant on-off peak-to-valley ratios. This indicates the potential use of such compounds in the field of molecular electronics (Chen et al., 1999).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6-5-10-8-4-7(11(12)13)2-3-9(8)14-6/h2-4,6,10H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAGNTAYRIAHAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(O1)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

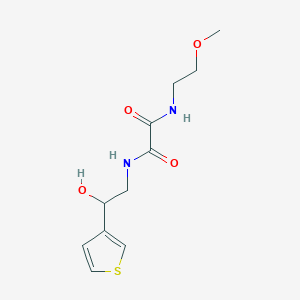

![4-chloro-N-(2-{[(4-chlorobenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2811829.png)

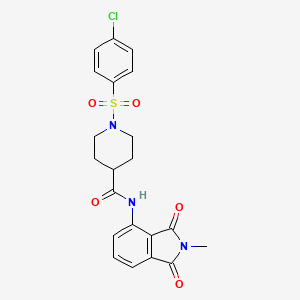

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2811833.png)